![molecular formula C9H9BrN2 B2651399 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-04-5](/img/structure/B2651399.png)

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

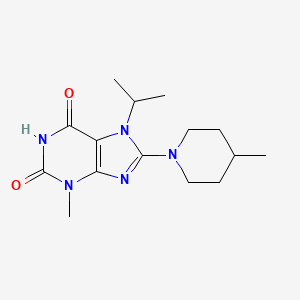

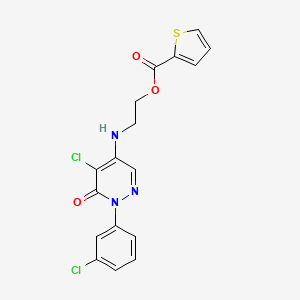

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C9H9BrN2 and a molecular weight of 225.0852 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrole ring and a pyrazine ring . The compound is classified into the category of pyrrolopyrazines, which are nitrogen-containing heterocycles .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Synthesis and Structure of Pyridinium Ylides : The compound 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine to form pyridinium ylides, demonstrating a pathway to Meldrum’s Acid derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).

Spectroscopic and Optical Studies : The compound 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, using methods like FT-IR and NMR, and its structure optimized using density functional theory (DFT) (Vural & Kara, 2017).

Synthesis of Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols, showing interesting antioxidant properties, have been synthesized from 3-bromopyridine precursors (Wijtmans et al., 2004).

Advanced Pharmaceutical and Material Applications

Antimicrobial and DNA Interaction Studies : 5-Bromo-7-azaindole, similar to the specified compound, has been studied for its interaction with DNA and potential as an antimicrobial agent (Morzyk-Ociepa et al., 2015).

Synthesis of Novel Pyridine Derivatives : Pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine have been studied for their potential biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Polyheterocyclic Ring Systems in Pharmaceuticals : The use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in creating new polyheterocyclic ring systems, with potential pharmaceutical applications, has been explored (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Polymer and Material Science

Hyperbranched Polyelectrolytes : The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from derivatives such as 3,5-bis(bromomethyl)pyridine highlights their application in material science (Monmoton et al., 2008).

Synthesis and Structural Studies in Material Science : Synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives and their potential as tyrosyl-tRNA synthetase inhibitors demonstrate their application in the field of material science and biology (Jabri et al., 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDCLAWSVBUKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC(=C1Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)

![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)

methanone](/img/structure/B2651330.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)

![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/no-structure.png)